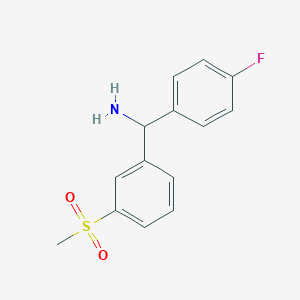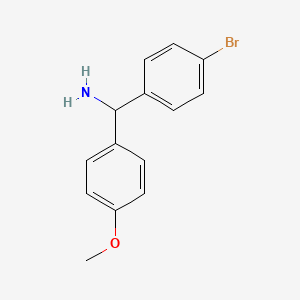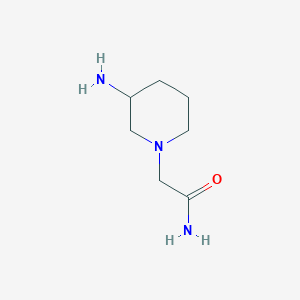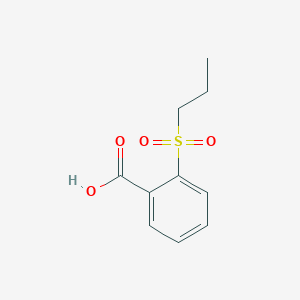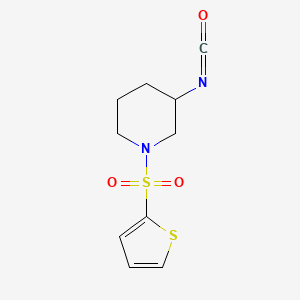
6-Bromo-4,8-dichloroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potent antibacterial, antifungal, and antiproliferative properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves a multistep procedure. One common method starts with the reaction of aniline with ethyl chloroacetate to form the intermediate ethyl 2-chloroaniline. This intermediate is then reacted with malononitrile to form ethyl 2-(2-cyano-3-phenylamino-4,8-dichloroquinolin-6-yl)acetate. The final product is obtained by the hydrolysis of this intermediate with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of 6-bromo-4,8-dichloroquinoline and sodium cyanide in an appropriate solvent, followed by purification to obtain the target product .
化学反应分析
Types of Reactions
6-Bromo-4,8-dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.
Common Reagents and Conditions
Substitution Reactions: Sodium cyanide in an appropriate solvent.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide yield the corresponding nitrile derivatives .
科学研究应用
6-Bromo-4,8-dichloroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its antiproliferative effects, making it a potential candidate for cancer research.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its antibacterial and antifungal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The antiproliferative effects are likely due to its interaction with cellular pathways that regulate cell growth and division.
相似化合物的比较
Similar Compounds
6-Bromo-3,4-dichloroquinoline: Another quinoline derivative with similar properties.
6-Bromo-4,8-dichloroquinoline-3-carboxamide: A related compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is unique due to its specific combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
属性
IUPAC Name |
6-bromo-4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYJGKSUKENAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640758 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-77-2 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
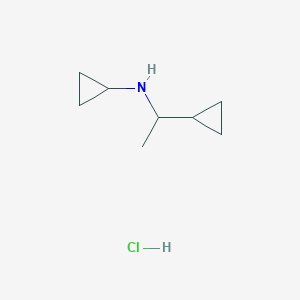
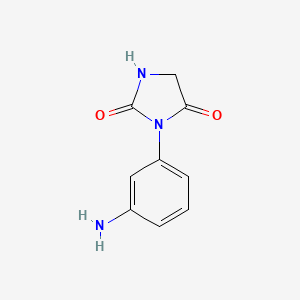
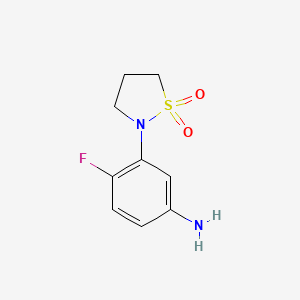

![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)
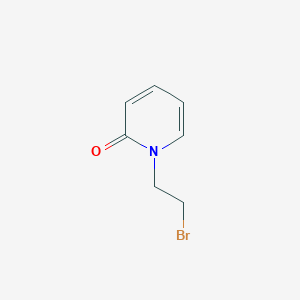
![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)
